4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one
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Overview
Description
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one is a synthetic organic compound with the molecular formula C18H14O4. It is a member of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one typically involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-oxo-2-(4-phenylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-hydroxychromen-2-one: A precursor in the synthesis of the target compound.
2-oxo-2-(4-phenylphenyl)ethyl bromide: Another precursor used in the synthesis.
Other Chromen-2-one Derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-Methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives .
Properties
Molecular Formula |
C24H18O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H18O4/c1-16-13-24(26)28-23-14-20(11-12-21(16)23)27-15-22(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
YJGVMPPSTYNVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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